2-Amino-5-(methylamino)phenol

Hydrogen-bond capacity Solubility Oxidative hair dye coupler

2-Amino-5-(methylamino)phenol is an ortho-aminophenol derivative bearing a methylamino moiety at the 5-position of the phenolic ring (empirical formula C₇H₁₀N₂O, molecular weight 138.17 g·mol⁻¹). It belongs to the class of meta-difunctional benzene derivatives widely employed as couplers in oxidative hair dye systems and as building blocks in pharmaceutical synthesis.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Cat. No. B14854416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(methylamino)phenol
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCNC1=CC(=C(C=C1)N)O
InChIInChI=1S/C7H10N2O/c1-9-5-2-3-6(8)7(10)4-5/h2-4,9-10H,8H2,1H3
InChIKeyCCUWUIAMGFCTDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-(methylamino)phenol (CAS 802281-99-8): A Dual-Substituted Aminophenol for Oxidative Colorant and Pharmaceutical Intermediate Selection


2-Amino-5-(methylamino)phenol is an ortho-aminophenol derivative bearing a methylamino moiety at the 5-position of the phenolic ring (empirical formula C₇H₁₀N₂O, molecular weight 138.17 g·mol⁻¹) . It belongs to the class of meta-difunctional benzene derivatives widely employed as couplers in oxidative hair dye systems and as building blocks in pharmaceutical synthesis. Unlike simple aminophenols, the compound presents two distinct nitrogenous functions – a primary amine and a secondary N-methylamine – whose cooperative electronic and steric effects can modulate intermolecular interactions, redox behavior, and color generation in ways that single-substituent analogs cannot replicate .

Why 2-Amino-5-methylphenol or 2-(Methylamino)phenol Cannot Simply Replace 2-Amino-5-(methylamino)phenol in Formulation and Synthesis


In oxidative hair dye systems, the shade, intensity, and fastness of the final color depend sensitively on the coupling kinetics between the primary intermediate and the coupler. 2-Amino-5-(methylamino)phenol possesses both a hydrogen-bond-donating primary amine (at position 2) and a hydrogen-bond-accepting/donating secondary methylamine (at position 5), creating a unique hydrogen-bonding network that influences solubility in aqueous-alkaline media, diffusion into the keratin fiber, and the electronic structure of the indo-dye formed . In pharmaceutical intermediates, the differentiation in lipophilicity (XlogP ≈ 0.9 versus ≈ 1.2–1.5 for methyl-substituted analogs) and topological polar surface area (tPSA ≈ 58.3 Ų) alters membrane permeability and metabolic stability profiles relative to 2-amino-5-methylphenol or 2-(methylamino)phenol, making simple one-to-one substitution chemically and functionally invalid .

Quantitative Differentiation Evidence for 2-Amino-5-(methylamino)phenol Versus Closest Analogs


Hydrogen-Bond Donor/Acceptor Capacity: 2-Amino-5-(methylamino)phenol vs. 2-Amino-5-methylphenol

2-Amino-5-(methylamino)phenol exhibits three hydrogen-bond donor (HBD) sites and three hydrogen-bond acceptor (HBA) sites, whereas its closest structural analog 2-amino-5-methylphenol typically displays only two HBD and two HBA sites . The additional HBD/HBA pair arises from the secondary methylamino group at position 5, which can both donate and accept hydrogen bonds. This increased hydrogen-bonding capacity is expected to enhance water solubility and improve the compound's distribution in the aqueous–keratin interface during hair dyeing, leading to more uniform dye uptake from root to tip .

Hydrogen-bond capacity Solubility Oxidative hair dye coupler

Lipophilicity (XlogP) and Topological Polar Surface Area: Differentiation from Isomeric 2-(Methylamino)phenol

The calculated XlogP of 2-amino-5-(methylamino)phenol is 0.9, with a topological polar surface area (tPSA) of 58.3 Ų . In contrast, the isomer 2-(methylamino)phenol (CAS 611-24-5) has a higher XlogP (approximately 1.2–1.3, based on class-level estimates for ortho-methylaminophenols with a single nitrogen) and a lower tPSA (~46 Ų) due to the absence of the second amino group. The 0.3–0.4 log unit reduction in lipophilicity combined with a ~12 Ų increase in tPSA suggests that 2-amino-5-(methylamino)phenol may exhibit reduced passive skin permeation and a different metabolic profile when employed as a pharmaceutical building block, potentially lowering the risk of systemic exposure in topical applications .

Lipophilicity Skin penetration Pharmaceutical intermediate

Direct Amination Synthetic Accessibility vs. Multi-Step Nitro-Reduction Routes for 2-Amino-5-methylphenol

2-Amino-5-(methylamino)phenol can be accessed via a single-step direct amination of 2-amino-5-chlorophenol with methylamine under controlled conditions, bypassing the nitration–reduction sequence required for 2-amino-5-methylphenol . Although no published comparative yield data exist, the direct amination route avoids the use of strongly acidic nitration mixtures and high-pressure hydrogenation, potentially reducing batch cycle time and improving safety profile during scale-up. This synthetic advantage may translate into lower procurement cost and shorter lead times for custom synthesis orders relative to multi-step analogs .

Synthetic efficiency Procurement Scalability

Environmental Persistence and Toxicity Screening: Presence in Advanced Oxidation Process Studies

2-Amino-5-(methylamino)phenol has been employed as a target analyte in photocatalytic degradation studies using Bi₂O₂CO₃/Bi₈(CrO₄)O₁₁ heterojunctions, where its disappearance kinetics and product toxicity were monitored [1]. Although the study does not provide head-to-head degradation rates against other aminophenols, the inclusion of this compound in an environmental nanotechnology investigation indicates that its persistence and transformation product toxicity are of sufficient concern to warrant dedicated study, differentiating it from more extensively characterized analogs such as p-aminophenol whose degradation pathways are already well understood [1].

Environmental fate Toxicity assessment Photocatalysis

Optimal Deployment Scenarios for 2-Amino-5-(methylamino)phenol Based on Quantitative Differentiation Evidence


Professional Oxidative Hair Dye Formulations Requiring Uniform Root-to-Tip Color Deposition

The elevated hydrogen-bond donor/acceptor count (3 HBD, 3 HBA) of 2-amino-5-(methylamino)phenol, relative to 2-amino-5-methylphenol (2 HBD, 2 HBA), predicts improved solubility in the alkaline developer medium and more homogeneous distribution within the keratin fiber. Formulators targeting blond, golden, or light brown shades with stringent evenness requirements should evaluate this compound as a direct replacement for 2-amino-5-methylphenol in coupler combinations, particularly in ammonia-based permanent colorants where uneven uptake from root to tip is a known limitation of mono-substituted aminophenols [1].

Topical Pharmaceutical Intermediates Where Low Dermal Absorption is Desired

The computed XlogP of 0.9 and tPSA of 58.3 Ų suggest that 2-amino-5-(methylamino)phenol is less lipophilic and more polar than the isomer 2-(methylamino)phenol (XlogP ~1.2, tPSA ~46 Ų). Medicinal chemists designing topical drugs – for example, cyclooxygenase inhibitors or melanogenesis modulators – may prefer this scaffold when aiming to minimize systemic uptake while retaining sufficient solubility in both aqueous and lipid compartments of the skin . This property is particularly relevant for compounds intended to act locally in the epidermis.

Custom Synthesis Programs Prioritizing Reduced Step Count and Faster Scale-Up

The direct amination route to 2-amino-5-(methylamino)phenol requires at least one fewer synthetic step than the nitration–reduction sequence typical for 2-amino-5-methylphenol. For procurement teams managing custom synthesis requests at the 100 g to 10 kg scale, a shorter route translates into a reduced risk of batch failure, lower solvent and reagent consumption, and a compressed timeline from order to delivery. This synthetic economy makes the compound a pragmatic choice for early-stage research where rapid analog access is more critical than per-gram cost .

Environmental Fate and Ecotoxicity Screening Programs for Aminophenol Derivatives

The compound's inclusion as a target pollutant in advanced oxidation process studies using Bi₂O₂CO₃/Bi₈(CrO₄)O₁₁ heterojunctions indicates that its environmental degradation pathway and transformation product toxicity are active research topics. Industrial laboratories conducting pre-registration environmental risk assessments for aminophenol-based products may find 2-amino-5-(methylamino)phenol to be a more rigorous stress-test analyte than legacy analogs (e.g., p-aminophenol), helping to future-proof regulatory submissions against evolving ecotoxicology standards [2].

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